molecular formula C22H25FN2O3 B11324225 5-fluoro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11324225
M. Wt: 384.4 g/mol
InChI Key: YVPSOAQWARIAHC-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and a benzofuran core, which is further substituted with a piperidine ring and a furan ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent, such as diethylaminosulfur trifluoride.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction with a suitable piperidine derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reactions to larger volumes and implementing continuous flow processes to increase efficiency.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophilic substitution with sodium azide in dimethylformamide, electrophilic substitution with bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, bromides, or other substituted derivatives.

Scientific Research Applications

5-fluoro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is of interest as a potential therapeutic agent due to its unique structure and potential biological activity. It may be investigated for its potential as an anti-inflammatory, anti-cancer, or anti-viral agent.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules

    Biological Research: The compound can be used as a probe to study biological processes and pathways. Its unique structure allows for the investigation of its interactions with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

    Interaction with Receptors: The compound may interact with specific receptors on the surface of cells, modulating their activity and affecting cellular signaling pathways.

    Modulation of Gene Expression: The compound may affect the expression of specific genes, leading to changes in protein production and cellular function.

Comparison with Similar Compounds

5-fluoro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    5-fluoro-3-methyl-1-benzofuran-2-carboxamide: This compound lacks the piperidine and furan rings, making it less complex and potentially less biologically active.

    3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide: This compound lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    5-fluoro-3-methyl-N-[2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide: This compound lacks the furan ring, which may affect its interactions with biological targets.

The unique combination of the fluorine atom, piperidine ring, and furan ring in this compound makes it distinct from these similar compounds and may contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C22H25FN2O3

Molecular Weight

384.4 g/mol

IUPAC Name

5-fluoro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H25FN2O3/c1-14-6-8-20(27-14)18(25-10-4-3-5-11-25)13-24-22(26)21-15(2)17-12-16(23)7-9-19(17)28-21/h6-9,12,18H,3-5,10-11,13H2,1-2H3,(H,24,26)

InChI Key

YVPSOAQWARIAHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=C(C3=C(O2)C=CC(=C3)F)C)N4CCCCC4

Origin of Product

United States

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